molecular formula C8H16ClN B13977241 2-(3-Chloropropyl)piperidine

2-(3-Chloropropyl)piperidine

Cat. No.: B13977241
M. Wt: 161.67 g/mol
InChI Key: AHBVRUMTIVIPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3-chloropropyl group attached to the piperidine ring makes this compound unique and useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)piperidine typically involves the reaction of piperidine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction conditions often include refluxing the mixture in a suitable solvent like acetone or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the chloropropyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or methoxy derivatives of piperidine.

    Oxidation Reactions: Products include piperidones or other oxidized piperidine derivatives.

    Reduction Reactions: Products include the fully reduced piperidine derivative.

Scientific Research Applications

2-(3-Chloropropyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the chloropropyl group can enhance the compound’s ability to bind to these targets

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

2-(3-chloropropyl)piperidine

InChI

InChI=1S/C8H16ClN/c9-6-3-5-8-4-1-2-7-10-8/h8,10H,1-7H2

InChI Key

AHBVRUMTIVIPFK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCCCl

Origin of Product

United States

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